molecular formula C12H21N3O2S B12520362 N'-[3-(Diethylamino)phenyl]-N,N-dimethylsulfuric diamide CAS No. 745819-16-3

N'-[3-(Diethylamino)phenyl]-N,N-dimethylsulfuric diamide

Katalognummer: B12520362
CAS-Nummer: 745819-16-3
Molekulargewicht: 271.38 g/mol
InChI-Schlüssel: OJYOIMDNNILKLO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N’-[3-(Diethylamino)phenyl]-N,N-dimethylsulfuric diamide is a complex organic compound with significant applications in various fields of science and industry. This compound is known for its unique chemical structure, which includes a diethylamino group attached to a phenyl ring, and a dimethylsulfuric diamide moiety. Its distinct properties make it a valuable subject of study in organic chemistry, pharmacology, and materials science.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N’-[3-(Diethylamino)phenyl]-N,N-dimethylsulfuric diamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 3-(diethylamino)phenol with dimethyl sulfate to form the corresponding dimethylsulfuric diamide. The reaction is usually carried out under controlled conditions, including specific temperatures and pH levels, to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using automated reactors. The process includes the continuous addition of reactants, precise temperature control, and efficient purification techniques to obtain the final product. The use of advanced technologies such as high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) ensures the quality and consistency of the compound .

Analyse Chemischer Reaktionen

Types of Reactions

N’-[3-(Diethylamino)phenyl]-N,N-dimethylsulfuric diamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures and inert atmospheres, to achieve the desired products .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amines, and thiols. These products have their own unique properties and applications in various fields of science and industry .

Wissenschaftliche Forschungsanwendungen

N’-[3-(Diethylamino)phenyl]-N,N-dimethylsulfuric diamide has a wide range of scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals

Wirkmechanismus

The mechanism of action of N’-[3-(Diethylamino)phenyl]-N,N-dimethylsulfuric diamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, making it a potential candidate for anticancer therapy .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds include other diethylamino-substituted phenyl derivatives and dimethylsulfuric diamides. These compounds share some structural similarities but differ in their specific functional groups and overall chemical properties .

Uniqueness

N’-[3-(Diethylamino)phenyl]-N,N-dimethylsulfuric diamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.

Eigenschaften

CAS-Nummer

745819-16-3

Molekularformel

C12H21N3O2S

Molekulargewicht

271.38 g/mol

IUPAC-Name

1-(diethylamino)-3-(dimethylsulfamoylamino)benzene

InChI

InChI=1S/C12H21N3O2S/c1-5-15(6-2)12-9-7-8-11(10-12)13-18(16,17)14(3)4/h7-10,13H,5-6H2,1-4H3

InChI-Schlüssel

OJYOIMDNNILKLO-UHFFFAOYSA-N

Kanonische SMILES

CCN(CC)C1=CC=CC(=C1)NS(=O)(=O)N(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.